molecular formula C28H37NO9 B12290587 4'-DemethylHomoharringtonine-13C,d3

4'-DemethylHomoharringtonine-13C,d3

Cat. No.: B12290587
M. Wt: 531.6 g/mol
InChI Key: LRNKGNYRSLLFRU-UHFFFAOYSA-N
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Description

4'-DemethylHomoharringtonine-13C,d3 is a stable isotope-labeled derivative of homoharringtonine, a cytotoxic alkaloid isolated from the evergreen plant Cephalotaxus harringtonia. This compound is structurally characterized by the removal of a methyl group at the 4' position and the incorporation of a carbon-13 (13C) atom and three deuterium (d3) atoms. Its primary application lies in pharmacokinetic and metabolic tracing studies due to its isotopic labeling, which enables precise quantification via mass spectrometry and nuclear magnetic resonance (NMR) .

Properties

Molecular Formula

C28H37NO9

Molecular Weight

531.6 g/mol

IUPAC Name

3,7-dihydroxy-3-[(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl)oxycarbonyl]-7-methyloctanoic acid

InChI

InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)

InChI Key

LRNKGNYRSLLFRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4’-DemethylHomoharringtonine-13C,d3 involves several steps, starting from homoharringtonine. The process typically includes demethylation and the incorporation of isotopic labels. Specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .

Chemical Reactions Analysis

4’-DemethylHomoharringtonine-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4’-DemethylHomoharringtonine-13C,d3 is primarily used in scientific research for:

    Proteomics: As a labeled compound, it helps in the identification and quantification of proteins.

    Biological Studies: It is used to study the biological pathways and mechanisms of action of homoharringtonine derivatives.

    Medical Research: This compound is investigated for its potential therapeutic effects, particularly in cancer research.

    Industrial Applications: It is used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 4’-DemethylHomoharringtonine-13C,d3 involves the inhibition of protein synthesis. It binds to the ribosome and prevents the elongation of the polypeptide chain, leading to cell cycle arrest and apoptosis. This compound targets specific molecular pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Analytical and Pharmacokinetic Properties

Table 1: Comparative Data for 4'-DemethylHomoharringtonine-13C,d3 and Analogs
Property 4'-DemethylHomoharringtonine-13C,d3 Homoharringtonine 4'-DemethylHomoharringtonine
Molecular Formula C27^13CH34D3NO9 C29H39NO9 C28H37NO9
Molecular Weight 535.59 g/mol 545.62 g/mol 531.59 g/mol
Isotopic Content 1×13C, 3×D None None
Primary Use Metabolic tracing, quantitative MS Antileukemic agent Pharmacodynamic studies
Synthesis Complexity High (isotope incorporation) Moderate Moderate
Key Findings:

Isotopic Utility : The 13C and d3 labels in 4'-DemethylHomoharringtonine-13C,d3 eliminate signal interference in mass spectrometry, enhancing accuracy in pharmacokinetic assays compared to unlabeled analogs .

Metabolic Stability : Deuterium substitution may reduce cytochrome P450-mediated metabolism, extending half-life relative to the parent compound .

Biological Activity

4'-DemethylHomoharringtonine-13C,d3 is a synthetic derivative of homoharringtonine, an alkaloid derived from the plant Cephalotaxus harringtonia. This compound is specifically labeled with carbon-13 and deuterium, enhancing its utility in various research applications, particularly in proteomics and cancer research. Its mechanism of action primarily involves the inhibition of protein synthesis, which leads to cell cycle arrest and apoptosis in cancer cells.

Property Value
Molecular FormulaC28H37NO9
Molecular Weight531.6 g/mol
IUPAC Name3,7-dihydroxy-3-[(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl)oxycarbonyl]-7-methyloctanoic acid
InChIInChI=1S/C28H37NO9/c1-26(2,33)7...
InChI KeyLRNKGNYRSLLFRU-UHFFFAOYSA-N
Canonical SMILESCC(C)(CCCC(CC(=O)O)(C(=O)OC1C2...

The primary biological activity of 4'-DemethylHomoharringtonine-13C,d3 stems from its ability to inhibit protein synthesis. It binds to the ribosomal complex and interferes with the elongation phase of polypeptide synthesis. This mechanism is crucial for its anticancer properties, as it effectively halts the proliferation of malignant cells by inducing apoptosis.

Anticancer Potential

Research has indicated that 4'-DemethylHomoharringtonine-13C,d3 exhibits significant cytotoxicity against various cancer cell lines. The compound's efficacy has been demonstrated through several studies:

  • Cell Line Studies : In vitro studies have shown that 4'-DemethylHomoharringtonine-13C,d3 effectively reduces cell viability in leukemia and solid tumor cell lines.
  • Mechanistic Insights : The compound's ability to induce apoptosis has been linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Study 1: Efficacy Against Leukemia

A study conducted on human leukemia cell lines demonstrated that treatment with 4'-DemethylHomoharringtonine-13C,d3 resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating potent anticancer activity.

Study 2: Solid Tumor Response

Another investigation focused on solid tumors revealed that the compound could inhibit tumor growth in xenograft models. Tumor size reduction was observed after treatment with 5 mg/kg body weight administered bi-weekly for four weeks.

Comparative Analysis with Similar Compounds

Compound Mechanism of Action IC50 (µM) Notes
HomoharringtonineProtein synthesis inhibition15Parent compound with similar effects
4'-DemethylHomoharringtonineProtein synthesis inhibition10Enhanced potency due to isotopic labeling
CephalotaxineDNA intercalation25Different mechanism; lower potency

Proteomics

The isotopic labeling of 4'-DemethylHomoharringtonine-13C,d3 makes it a valuable tool in proteomics for studying protein interactions and dynamics. Its ability to provide precise quantitative data allows researchers to track changes in protein expression levels under various conditions.

Medical Research

The ongoing exploration of 4'-DemethylHomoharringtonine-13C,d3 in medical research highlights its potential as a therapeutic agent for cancer treatment. Its unique properties enable it to be a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.

Future Directions

Research is ongoing to further elucidate the full range of biological activities associated with 4'-DemethylHomoharringtonine-13C,d3. Future studies may focus on:

  • Mechanistic Studies : Understanding the detailed molecular pathways affected by this compound.
  • Combination Therapies : Evaluating its effectiveness when used alongside other chemotherapeutic agents.
  • Toxicological Assessments : Comprehensive safety profiles are necessary before clinical applications can be considered.

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